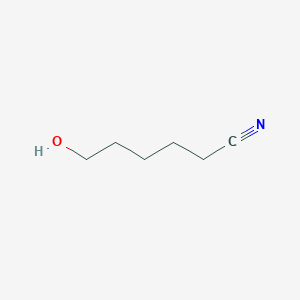

6-Hydroxyhexanenitrile

CAS No.:

Cat. No.: VC2360627

Molecular Formula: C6H11NO

Molecular Weight: 113.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11NO |

|---|---|

| Molecular Weight | 113.16 g/mol |

| IUPAC Name | 6-hydroxyhexanenitrile |

| Standard InChI | InChI=1S/C6H11NO/c7-5-3-1-2-4-6-8/h8H,1-4,6H2 |

| Standard InChI Key | OKBBHAGZRNKJPR-UHFFFAOYSA-N |

| Canonical SMILES | C(CCC#N)CCO |

Introduction

Fundamental Characteristics and Nomenclature

6-Hydroxyhexanenitrile, also referred to as 6-hydroxy-1-hexanitrile in chemical literature, belongs to the class of hydroxylated nitriles characterized by the presence of both hydroxyl (-OH) and nitrile (-CN) functional groups. The compound has several synonyms in scientific and industrial contexts, reflecting its importance across different chemical traditions and applications. These include ε-hydroxycapronsaeurenitril (German nomenclature), epsilonhydroxycapronitrile, 6-hydroxyhexanonitrile, 6-hydroxy-hexannitril, and 6-hydroxyhexanenitrile . The systematic naming follows IUPAC guidelines, with the "6-hydroxy" prefix indicating the position of the hydroxyl group at carbon 6, while the nitrile group is positioned at carbon 1 of the hexane backbone.

The compound serves as a bifunctional building block in organic synthesis, where both the hydroxyl and nitrile functionalities can be selectively transformed to produce more complex molecules. This dual reactivity profile makes 6-hydroxyhexanenitrile particularly valuable in the preparation of diverse chemical entities with applications in pharmaceuticals, agrochemicals, and specialty materials.

Physical and Chemical Properties

6-Hydroxyhexanenitrile possesses distinctive physical and chemical properties that influence its behavior in various reaction environments and determine its storage and handling requirements. The following table summarizes the key physical and chemical properties of this compound:

The chemical reactivity of 6-hydroxyhexanenitrile is primarily governed by its two functional groups. The terminal hydroxyl group can participate in typical alcohol reactions including esterification, oxidation, and dehydration. Concurrently, the nitrile functionality presents opportunities for hydrolysis, reduction, and various carbon-carbon bond-forming reactions. This orthogonal reactivity pattern enables selective transformations at either functional group, making it a versatile building block in multistep synthetic pathways.

Synthesis Methods

The principal method for synthesizing 6-hydroxyhexanenitrile involves the reaction of 5-chloropentanol with sodium or potassium cyanide. This nucleophilic substitution reaction proceeds efficiently at temperatures between 90-100°C . This synthetic approach represents a classic example of functional group interconversion, where the chloro group is displaced by cyanide to form the nitrile functionality.

The reaction can be represented by the following equation:

HOCH₂CH₂CH₂CH₂CH₂Cl + CN⁻ → HOCH₂CH₂CH₂CH₂CH₂CN + Cl⁻

Several experimental parameters influence the efficiency of this synthesis:

-

Temperature control between 90-100°C is critical for optimal yield and reaction rate .

-

The choice of solvent system affects both reaction kinetics and product purity.

-

The counter-ion of the cyanide source (sodium versus potassium) may impact solubility and reactivity.

The synthesis typically employs 5-chloropentanol of high purity (≥95%) as the starting material, which is commercially available from chemical suppliers including Thermo Scientific Chemicals . The reaction conditions must be carefully controlled to minimize side reactions, such as elimination or over-alkylation, that could reduce yield and complicate purification.

Alternative synthetic approaches may include:

-

The partial reduction of adiponitrile followed by selective hydrolysis

-

Enzymatic transformations using nitrilases, which have been reported to interact with nitrile-containing compounds similar to 6-hydroxyhexanenitrile

-

Protection-deprotection strategies starting from 6-hydroxyhexanoic acid

Applications in Organic Synthesis

6-Hydroxyhexanenitrile serves as a valuable bifunctional building block in organic synthesis due to its dual reactive centers. The compound finds particular utility in the following applications:

Pharmaceutical Intermediates

The compound functions as a precursor in the synthesis of various pharmaceutical agents, where the six-carbon backbone with terminal functional groups provides a useful scaffold for further elaboration . The hydroxyl group can be transformed into other functionalities, while the nitrile group serves as a masked carboxylic acid, amine, or aldehyde depending on subsequent transformations. This versatility makes 6-hydroxyhexanenitrile particularly valuable in medicinal chemistry and drug development pipelines.

Agrochemical Precursors

In agricultural chemistry, 6-hydroxyhexanenitrile serves as an intermediate in the synthesis of crop protection agents and plant growth regulators . The compound's balanced hydrophilicity/lipophilicity profile makes derivatives suitable for agricultural applications where controlled uptake and distribution in plant tissues are essential.

Polymer Chemistry

The bifunctional nature of 6-hydroxyhexanenitrile enables its incorporation into polymeric materials either as a monomer or as a modification agent for existing polymers. The hydroxyl group can participate in polyester or polyether formation, while the nitrile group provides opportunities for cross-linking or post-polymerization modifications .

Citations ChemSrc. "6-hydroxy-1-hexanitrile | CAS#:2453-48-7." NB Inno. "5-Chloropentanol: Comprehensive Overview and Applications." Fisher Scientific. "5-Chloro-1-pentanol, 95%, Thermo Scientific Chemicals." NB Inno. "5-Chloropentanol (CAS: 5259-98-3) Product Specification." Google Patents. "US20040002147A1 - Nitrilases." ChemicalBook. "5-Chloropentanol | 5259-98-3." My Fisher Store. "5-Chloro-1-pentanol, 95%." Fisher Scientific. "5-Chloro-1-pentanol, 95%, Thermo Scientific Chemicals." ChemicalBook. "5-Chloropentanol | 5259-98-3." Fisher Scientific Canada. "5-Chloro-1-pentanol, 95%, Thermo Scientific Chemicals." LookChem. "5-Chloro-1-pentanol."

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume